![molecular formula C27H18BrN3 B13990902 2,4-Di([1,1'-biphenyl]-4-yl)-6-bromo-1,3,5-triazine](/img/structure/B13990902.png)
2,4-Di([1,1'-biphenyl]-4-yl)-6-bromo-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine is a complex organic compound characterized by its unique structure, which includes biphenyl groups and a brominated triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-bromo-1,3,5-triazine with biphenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the biphenyl-triazine linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The biphenyl groups can undergo oxidation or reduction, altering the compound’s properties.
Coupling Reactions: The triazine ring can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine exerts its effects involves interactions with specific molecular targets. The biphenyl groups can interact with hydrophobic pockets in proteins, while the triazine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazine: Lacks the bromine atom, leading to different reactivity and properties.
2,4-Di([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine: Similar structure but with chlorine instead of bromine, affecting its chemical behavior.
Uniqueness
2,4-Di([1,1’-biphenyl]-4-yl)-6-bromo-1,3,5-triazine is unique due to the presence of the bromine atom, which can participate in specific reactions not possible with other halogens. This makes it a valuable compound for designing new molecules with tailored properties.
Eigenschaften
Molekularformel |
C27H18BrN3 |
|---|---|
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
2-bromo-4,6-bis(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H18BrN3/c28-27-30-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)29-26(31-27)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
InChI-Schlüssel |
UCMXYTLXSGHRMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Br)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


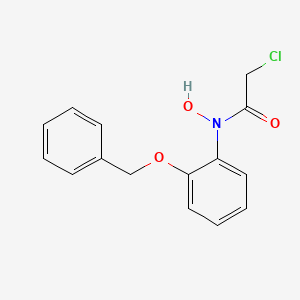
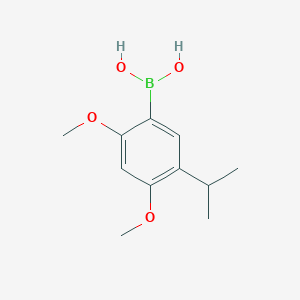
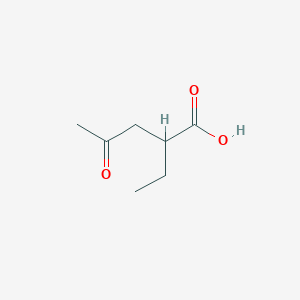
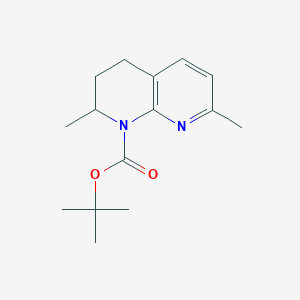
![6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine](/img/structure/B13990833.png)
![7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13990842.png)
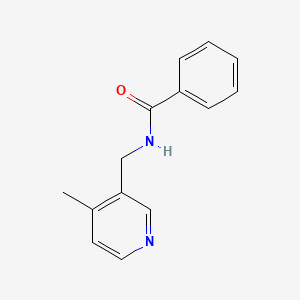
![[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid](/img/structure/B13990862.png)
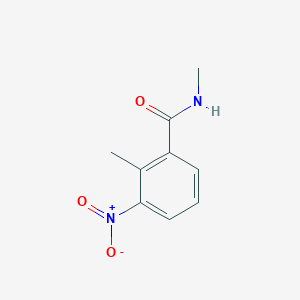
![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)

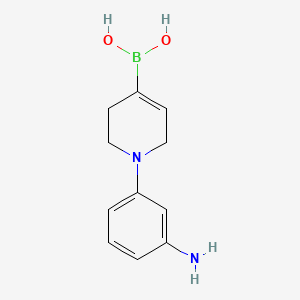
![N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13990889.png)

